molecular formula C10H11ClO3 B8409761 2-Chloro-4-methyl-6-methoxyphenylacetic acid

2-Chloro-4-methyl-6-methoxyphenylacetic acid

Cat. No. B8409761
M. Wt: 214.64 g/mol
InChI Key: GQPBYQKAKGBEIY-UHFFFAOYSA-N
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Patent
US07947704B2

Procedure details

75 g (328 mmol) of methyl 2-chloro-4-methyl-6-methoxyphenylacetate according to Ex. XXXI-1 are dissolved in 750 ml of methanol and then heated at 80° C. together with 55.20 g (984 mmol) of potassium hydroxide and 250 ml of water for 12 h. The methanol is removed using a rotary evaporator, the residue is adjusted to pH 3 and the precipitated product is filtered off and dried.
Name
methyl 2-chloro-4-methyl-6-methoxyphenylacetate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[CH2:11][C:12]([O:14]C)=[O:13].[OH-].[K+].O>CO>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
methyl 2-chloro-4-methyl-6-methoxyphenylacetate
Quantity
75 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C)OC)CC(=O)OC
Step Two
Name
Quantity
55.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC(=C1)C)OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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